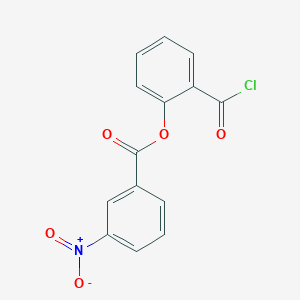![molecular formula C10H17N3O3 B14373624 3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid CAS No. 90975-36-3](/img/structure/B14373624.png)
3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid is an organic compound that features a unique structure combining a cyclohexyl ring with a carbamoylhydrazinylidene group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid typically involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and cyclohexyl-containing carboxylic acids. Examples include:
- Cyclohexanone hydrazone
- Cyclohexylcarboxylic acid
- Propanoic acid derivatives
Uniqueness
What sets 3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90975-36-3 |
|---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C10H17N3O3/c11-10(16)13-12-8-3-1-2-7(6-8)4-5-9(14)15/h7H,1-6H2,(H,14,15)(H3,11,13,16)/b12-8+ |
InChI Key |
NIYLKJHKCPVKRX-XYOKQWHBSA-N |
Isomeric SMILES |
C1CC(C/C(=N/NC(=O)N)/C1)CCC(=O)O |
Canonical SMILES |
C1CC(CC(=NNC(=O)N)C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


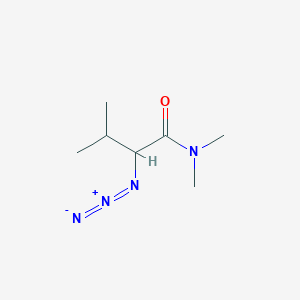
![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
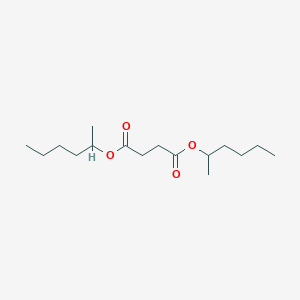
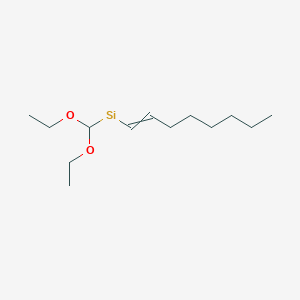
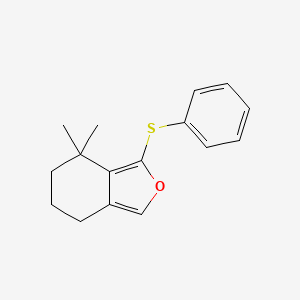


![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)

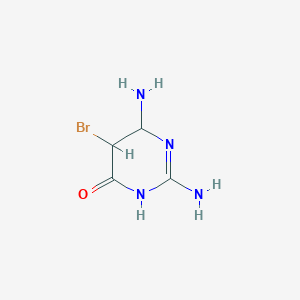

![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
